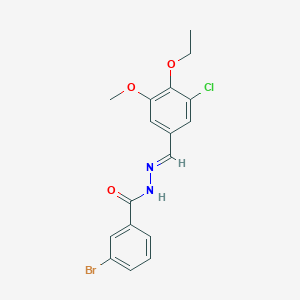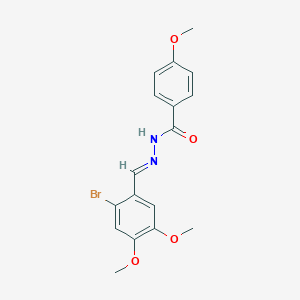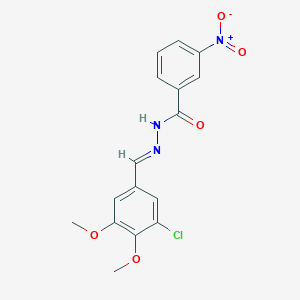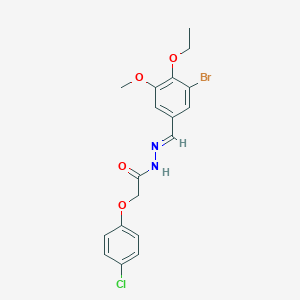![molecular formula C17H12Cl2N2O3S B423347 N'~1~-{(E)-1-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-1-BENZENESULFONOHYDRAZIDE](/img/structure/B423347.png)
N'~1~-{(E)-1-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-1-BENZENESULFONOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide is a chemical compound with the molecular formula C₁₇H₁₂Cl₂N₂O₃S. It is known for its unique structure, which includes a dichlorophenyl group, a furan ring, and a benzenesulfonohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide typically involves the condensation reaction between 5-(3,4-dichlorophenyl)-2-furaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.
Reduction: Formation of the corresponding hydrazine derivative.
Substitution: Formation of substituted benzenesulfonohydrazide derivatives
Scientific Research Applications
N’-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N’-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- N’-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}benzohydrazide
- N’-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}thiobenzohydrazide
- N’-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazone
Uniqueness
N’-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl and furan moieties contribute to its reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H12Cl2N2O3S |
|---|---|
Molecular Weight |
395.3g/mol |
IUPAC Name |
N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C17H12Cl2N2O3S/c18-15-8-6-12(10-16(15)19)17-9-7-13(24-17)11-20-21-25(22,23)14-4-2-1-3-5-14/h1-11,21H/b20-11+ |
InChI Key |
NCSZXYRDNRBJBP-RGVLZGJSSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE](/img/structure/B423265.png)
![4-{(E)-[(5-bromo-2-methoxybenzoyl)hydrazono]methyl}-2-methoxyphenyl benzoate](/img/structure/B423266.png)
![2-METHOXY-5-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE](/img/structure/B423267.png)
![4-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-NITRO-1-BENZENESULFONATE](/img/structure/B423269.png)

![4-methoxy-N'-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B423273.png)
![4-{2-[(4-Chlorophenoxy)acetyl]carbohydrazonoyl}-2-ethoxyphenyl benzenesulfonate](/img/structure/B423274.png)
![5-{4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B423276.png)
![2-methoxy-4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B423278.png)
![2-CHLORO-6-ETHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE](/img/structure/B423279.png)



![5-{4-[(3-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B423286.png)
